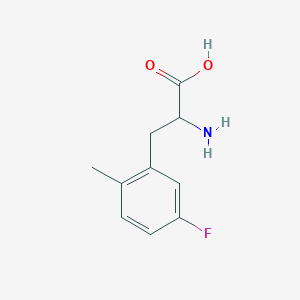
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-nitro-3-(5-fluoro-2-methylphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(5-fluoro-2-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxyl group can participate in ionic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid
- 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
- 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid
Uniqueness
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the methyl group can enhance its stability and binding properties compared to similar compounds.
生物活性
2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid, also known as 5-fluoro-2-methyl-DL-phenylalanine, is an amino acid derivative with a molecular formula of C11H14FNO2 and a molar mass of 197.21 g/mol. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and an amino group attached to a propanoic acid backbone. The incorporation of the fluorine atom is significant as it enhances the biological activity and potential applications of this compound in medicinal chemistry.
The biological activity of this compound is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is crucial for modulating various biochemical pathways.
- Protein Interactions : It can alter protein conformation and function, influencing neurotransmission pathways and signal transduction mechanisms .
Neurotransmission and Therapeutic Potential
Research indicates that this compound may influence neurotransmission pathways, making it a candidate for investigating neurological disorders. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions such as Parkinson's and Alzheimer's diseases .
Enzyme Inhibition Studies
A study on the enzyme inhibition properties of this compound showed that it effectively inhibited certain enzymes involved in neurotransmitter metabolism. The binding affinity was evaluated using various biochemical assays, revealing significant inhibitory effects compared to non-fluorinated analogs .
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxic effects against different cancer cell lines. For instance, compounds similar in structure showed IC50 values ranging from 1.5 µM to over 100 µM against mouse lymphoma cells . These findings suggest potential anticancer properties, warranting further investigation into its therapeutic applications.
Comparative Table of Biological Activities
属性
IUPAC Name |
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWAECTQJKAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














